(+)-Zk 216348
Overview
Description
(+)-ZK 216348 is a nonsteroidal selective glucocorticoid receptor agonist. It is known for its anti-inflammatory properties and has been studied for its potential to induce fewer side effects compared to traditional glucocorticoids like prednisolone . This compound also binds to progesterone and mineralocorticoid receptors, making it a versatile agent in various biological contexts .
Preparation Methods
The synthesis of (+)-ZK 216348 involves several steps, typically starting with the preparation of key intermediates followed by their assembly into the final product. The synthetic routes often involve reactions such as condensation, cyclization, and selective functional group transformations. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
(+)-ZK 216348 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, impacting the compound’s solubility and reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of this compound, potentially enhancing or diminishing its biological activity
Scientific Research Applications
(+)-ZK 216348 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucocorticoid receptor interactions and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the cellular mechanisms of glucocorticoid action and to explore its effects on gene expression.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: The compound’s anti-inflammatory properties make it a candidate for developing new pharmaceuticals with improved safety profiles
Mechanism of Action
The mechanism of action of (+)-ZK 216348 involves its binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction can suppress the production of pro-inflammatory cytokines and other mediators of inflammation. The compound also affects the activity of progesterone and mineralocorticoid receptors, contributing to its diverse biological effects. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
(+)-ZK 216348 is unique in its selective binding to glucocorticoid receptors with minimal transactivation-mediated side effects. Similar compounds include:
Prednisolone: A traditional glucocorticoid with broader receptor activity and more pronounced side effects.
Dexamethasone: Another glucocorticoid with potent anti-inflammatory effects but also significant side effects.
Budesonide: A glucocorticoid with a favorable safety profile but different receptor binding characteristics. The uniqueness of this compound lies in its ability to provide anti-inflammatory benefits with reduced risk of side effects, making it a promising candidate for further research and development
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-7-yl)-2-hydroxy-4-methyl-N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)-2-(trifluoromethyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O5/c1-13-17-11-15(7-8-16(17)20(30)34-29-13)28-21(31)23(32,24(25,26)27)12-22(2,3)18-6-4-5-14-9-10-33-19(14)18/h4-8,11,32H,9-10,12H2,1-3H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVKIJRJRBQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C(CC(C)(C)C3=CC=CC4=C3OCC4)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669073-68-1 | |
Record name | ZK-216348 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669073681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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